Product packaging for 1-(4-Methoxyphenylmethyl)tetrazole(Cat. No.:CAS No. 160698-31-7)

1-(4-Methoxyphenylmethyl)tetrazole

Cat. No.: B3006526
CAS No.: 160698-31-7
M. Wt: 190.206
InChI Key: ODJQFWLXWRQLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Tetrazoles as Privileged Heterocyclic Scaffolds in Contemporary Chemical Research

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, are considered privileged scaffolds in modern chemical research. nih.govresearchgate.netresearchgate.net Although not found in nature, their unique structure has garnered considerable attention. lifechemicals.comnih.gov The high nitrogen content and planar structure of the tetrazole ring contribute to its distinctive electronic properties and metabolic stability. nih.govnih.gov These characteristics make tetrazole derivatives valuable in various applications, including medicinal chemistry, materials science, and agriculture. lifechemicals.comphmethods.net In medicinal chemistry, the tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group, a strategy that can enhance the pharmacokinetic profile of drug candidates. phmethods.netnumberanalytics.com

Importance of N-Substituted Tetrazoles in Advanced Organic Synthesis and Medicinal Chemistry

The substitution at the nitrogen atoms of the tetrazole ring, leading to N-substituted tetrazoles, is a critical area of research that expands the utility of this heterocyclic system. researchgate.net N-substitution reactions are fundamental in the synthesis of a diverse array of tetrazole derivatives with tailored properties. numberanalytics.com This structural modification is pivotal in medicinal chemistry for several reasons. It allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug efficacy. nih.govrug.nl Furthermore, the introduction of various substituents on the nitrogen atom can significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity. rug.nl Many clinically used drugs feature an N-substituted tetrazole ring, highlighting the importance of this structural motif in drug design and development. lifechemicals.comnih.gov

Strategic Positioning of 1-(4-Methoxyphenylmethyl)tetrazole within the Broader Landscape of Tetrazole Research

Within the extensive family of N-substituted tetrazoles, this compound serves as a significant research compound. The "4-methoxyphenylmethyl" group, also known as a para-methoxybenzyl (PMB) group, is a common protecting group in organic synthesis due to its relative stability and ease of cleavage under specific conditions. The presence of this group attached to the tetrazole ring makes this compound a key intermediate in the synthesis of more complex molecules. Research involving this compound often focuses on its utility as a building block for creating novel tetrazole-containing structures with potential applications in medicinal chemistry and materials science. acs.org Studies have explored its synthesis and its role in the preparation of other functionalized tetrazoles. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B3006526 1-(4-Methoxyphenylmethyl)tetrazole CAS No. 160698-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQFWLXWRQLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160698-31-7
Record name 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties of 1 4 Methoxyphenylmethyl Tetrazole

The fundamental properties of 1-(4-Methoxyphenylmethyl)tetrazole are crucial for its application in chemical synthesis.

PropertyValue
Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]tetrazole
CAS Number 160698-31-7
SMILES COC1=CC=C(C=C1)CN2C=NN=N2
InChIKey ODJQFWLXWRQLSQ-UHFFFAOYSA-N
Data sourced from PubChem CID 10997805 nih.gov

Synthesis and Reactivity

The synthesis of 1-(4-Methoxyphenylmethyl)tetrazole has been documented in the scientific literature. acs.org One common method involves the reaction of 4-methoxybenzyl chloride with 1H-tetrazole in the presence of a suitable base. This nucleophilic substitution reaction attaches the 4-methoxyphenylmethyl group to one of the nitrogen atoms of the tetrazole ring.

The reactivity of this compound is largely centered around the tetrazole ring and the benzylic position. The tetrazole ring can participate in various chemical transformations, and the C-H bonds of the methylene (B1212753) bridge can be susceptible to reaction under certain conditions. The para-methoxybenzyl group can be cleaved under oxidative or acidic conditions, which is a key feature of its use as a protecting group.

Research Applications

1-(4-Methoxyphenylmethyl)tetrazole is primarily utilized as a synthetic intermediate in organic chemistry. Its role as a protected form of 1H-tetrazole allows for chemical modifications at other parts of a molecule without affecting the tetrazole moiety. Once the desired transformations are complete, the 4-methoxyphenylmethyl group can be removed to reveal the N-H tetrazole. This strategy has been employed in the synthesis of various substituted tetrazoles for potential use in medicinal chemistry and other fields. For instance, it has been used as a starting material in the synthesis of more complex tetrazole derivatives that are investigated for their biological activities. acs.org

Strategic Applications in Advanced Organic Synthesis and Materials Science

1-(4-Methoxyphenylmethyl)tetrazole as a Versatile Building Block in Complex Molecular Architectures

The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of new medicines, materials, and research tools. lkouniv.ac.in In this context, this compound serves as a valuable and versatile building block. Its structure, featuring a tetrazole ring attached to a methoxyphenylmethyl group, offers multiple points for chemical modification, allowing for its incorporation into a wide array of larger, more complex molecular architectures. beilstein-archives.orgbeilstein-journals.orgnih.gov

The tetrazole moiety itself is a key feature, providing a stable, aromatic, and nitrogen-rich core. nih.gov This heterocycle can participate in various chemical transformations, facilitating the construction of intricate molecular frameworks. beilstein-archives.orgbeilstein-journals.org The methoxyphenylmethyl group, on the other hand, can be readily introduced and potentially modified or cleaved under specific chemical conditions, offering a strategic handle for synthetic chemists to manipulate the molecule's structure during a multi-step synthesis. nih.gov The ability to use such pre-functionalized building blocks streamlines the synthetic process, often leading to more efficient and higher-yielding reactions. beilstein-archives.orgbeilstein-journals.org This approach is particularly advantageous in the creation of compound libraries for drug discovery and the development of new functional materials where molecular diversity is crucial. beilstein-archives.orgnih.gov

Role of Tetrazoles as Ligands in Coordination Chemistry for Metal Complexes and Catalysis

The broader class of tetrazole-containing compounds, including this compound, plays a significant role in coordination chemistry. researchgate.netresearchgate.net The four nitrogen atoms within the tetrazole ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. researchgate.netulisboa.pt This coordination ability allows tetrazoles to act as ligands, forming stable complexes with a wide variety of metals. researchgate.netarkat-usa.org

These metal-tetrazole complexes have found applications in catalysis. scielo.brscielo.br The electronic properties and geometry of the metal center can be fine-tuned by the specific tetrazole ligand used, influencing the catalytic activity and selectivity of the resulting complex. scielo.brrsc.org For instance, metal-tetrazole frameworks can serve as catalysts for various organic reactions, with the tetrazole ligand playing a crucial role in stabilizing the metal center and facilitating the catalytic cycle. rsc.org The modular nature of these complexes, where both the metal and the tetrazole ligand can be varied, allows for the rational design of catalysts with tailored properties for specific chemical transformations. scielo.brresearchgate.net

Table 1: Properties and Applications of Metal-Tetrazole Complexes

PropertyDescriptionApplication
Coordination Ability The four nitrogen atoms of the tetrazole ring can coordinate with metal ions. researchgate.netulisboa.ptFormation of stable metal complexes. researchgate.netarkat-usa.org
Catalytic Activity Metal-tetrazole complexes can act as catalysts in various chemical reactions. scielo.brscielo.brGreen catalytic processes, such as oxidation reactions. scielo.brscielo.br
Tunable Properties The electronic and steric properties of the complex can be modified by changing the tetrazole ligand and the metal ion. scielo.brrsc.orgDesign of catalysts with specific activity and selectivity. scielo.br
Framework Formation Tetrazole ligands can bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). ulisboa.ptscielo.brDevelopment of materials with porous structures for catalysis and gas storage. rsc.org

Design and Development of Nitrogen-Rich Materials with Tailored Properties (General Tetrazole Class)

The high nitrogen content of the tetrazole ring makes it a fundamental component in the design of nitrogen-rich materials. nih.govresearchgate.net These materials are of significant interest due to their potential applications as energetic materials, such as explosives and propellants. rsc.orgnih.gov The decomposition of nitrogen-rich compounds often releases large volumes of nitrogen gas (N₂), a very stable and environmentally benign molecule, which is a desirable characteristic for many energetic applications. nih.gov

Conceptual Role of Tetrazoles as Bioisosteric Replacements for Carboxylic Acids in Molecular Design

In the field of medicinal chemistry and drug design, the tetrazole ring plays a crucial conceptual role as a bioisosteric replacement for the carboxylic acid group. tandfonline.combohrium.comresearchgate.net Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole ring, particularly the 5-substituted-1H-tetrazole, is one of the most widely recognized non-classical bioisosteres of a carboxylic acid. drughunter.com

The rationale behind this bioisosteric relationship lies in several key similarities. The tetrazole ring has a pKa value (a measure of acidity) that is comparable to that of a carboxylic acid, meaning it will exist in a similar protonation state at physiological pH. researchgate.netdrughunter.com Furthermore, the tetrazolate anion, the deprotonated form of the tetrazole, is more lipophilic than the corresponding carboxylate anion, which can sometimes lead to improved membrane permeability and oral bioavailability of a drug. bohrium.comnih.gov The planar structure of the tetrazole ring also allows for delocalization of the negative charge, which is advantageous for interactions with biological targets. bohrium.com This bioisosteric replacement strategy has been successfully employed in the development of numerous approved drugs, where substituting a carboxylic acid with a tetrazole has led to improved potency, selectivity, or pharmacokinetic properties. tandfonline.comnih.gov

Table 2: Comparison of Carboxylic Acid and Tetrazole Properties

PropertyCarboxylic Acid5-Substituted 1H-TetrazoleSignificance in Drug Design
Acidity (pKa) ~4.2–4.5 drughunter.com~4.5–4.9 drughunter.comSimilar acidity ensures comparable ionization at physiological pH.
Lipophilicity of Anion LowerHigher nih.govCan potentially improve membrane permeability and bioavailability. tandfonline.com
Hydrogen Bonding Capable of forming two-point interactions. nih.govCan also form two-point interactions, though the complex may be less stable. nih.govSimilar hydrogen bonding patterns allow for comparable interactions with biological targets. nih.gov
Metabolic Stability Susceptible to certain metabolic transformations. tandfonline.comGenerally more metabolically stable. tandfonline.comresearchgate.netCan lead to a longer duration of action and reduced side effects. tandfonline.com
Molecular Geometry The carboxyl group has a distinct geometry.The tetrazole ring extends further from the core molecule. nih.govReceptor binding sites may need to flex to accommodate the different geometries. nih.gov

Future Research Trajectories and Emerging Opportunities for 1 4 Methoxyphenylmethyl Tetrazole

Innovation in Sustainable and Scalable Synthetic Methodologies

The synthesis of tetrazole derivatives, including 1-(4-methoxyphenylmethyl)tetrazole, has traditionally relied on methods that can be hazardous and generate significant waste. bohrium.comthieme-connect.com Consequently, a major focus of future research is the development of green and sustainable synthetic strategies. rsc.orgbenthamdirect.com This includes the use of water-mediated and solvent-free methodologies, which reduce the environmental impact of the chemical process. benthamdirect.com The exploration of nanocatalysts, such as those based on magnetic nanoparticles, is a promising avenue for creating more efficient, reusable, and environmentally benign catalytic systems for tetrazole synthesis. rsc.orgrsc.org

Furthermore, efforts are being made to improve the scalability of these synthetic routes. researchgate.net Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for some tetrazole derivatives. smolecule.com The development of continuous flow synthesis methods is another key area of innovation, offering the potential for safer and more efficient large-scale production by controlling reaction parameters with high precision. researchgate.net The goal is to devise facile, inexpensive, and safe methods that can be applied to a wide variety of tetrazole precursors, including those with complex functional groups. thieme-connect.com

Exploration of Novel and Undiscovered Reactivity Patterns for Diversification

The diversification of tetrazole derivatives is crucial for expanding their application scope. nih.gov Future research will delve into uncovering new and undiscovered reactivity patterns of the tetrazole ring and its substituents. This includes exploring multicomponent reactions (MCRs), which offer a convergent and efficient pathway to generate a wide array of structurally diverse tetrazole scaffolds. acs.orgnih.gov MCRs provide novelty, diversity, and complexity in a single synthetic step, making them a powerful tool for drug discovery and materials science. nih.gov

Researchers are also investigating novel cycloaddition reactions and functionalization strategies to modify the tetrazole core. smolecule.comnih.gov For instance, silver-catalyzed intermolecular cycloaddition reactions have shown promise in transforming amino acids into unique tetrazole-decorated derivatives. nih.gov Understanding the intricate reaction mechanisms through techniques like density functional theory (DFT) will be instrumental in predicting and controlling the chemo- and regioselectivity of these transformations, thereby enabling the rational design of novel tetrazole compounds with desired properties. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is poised to revolutionize the design and development of new tetrazole-based molecules. rsc.orgresearchgate.net In silico studies, including molecular docking and density functional theory (DFT) calculations, are increasingly being used to predict the biological activity and physicochemical properties of novel tetrazole derivatives before their synthesis. ajgreenchem.comresearchgate.netnih.gov This predictive approach saves significant time and resources by focusing experimental efforts on the most promising candidates. rsc.org

Molecular docking simulations, for example, can predict the binding affinity of a tetrazole derivative to a specific biological target, providing insights into its potential as a therapeutic agent. uobaghdad.edu.iqnih.gov DFT analyses can elucidate the electronic properties of these molecules, which correlate with their reactivity and bioactivity. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling through computational methods helps in assessing the drug-likeness of new compounds early in the discovery process. nih.gov The integration of these computational tools will facilitate a more rational and efficient design of this compound derivatives for specific applications.

Development of Hybrid Materials Incorporating the Tetrazole Moiety

The high nitrogen content and unique coordination chemistry of the tetrazole ring make it an attractive building block for the development of advanced hybrid materials. nih.govresearchgate.net Future research will focus on incorporating the this compound moiety into various material architectures, such as metal-organic frameworks (MOFs), coordination polymers, and energetic materials. researchgate.netacs.orgtandfonline.com

Tetrazole-based ligands can coordinate with metal ions in multiple ways, leading to the formation of MOFs with diverse topologies and functionalities. nih.gov These materials have potential applications in gas storage, separation, and catalysis. researchgate.net The combination of pyrazole (B372694) and tetrazole units within a single hybrid structure has led to the development of high-performance energetic materials with enhanced density and oxygen balance. nih.govresearchgate.netmdpi.com Furthermore, the incorporation of tetrazoles into polymers can impart specific properties, such as thermal stability and tailored reactivity, opening up new possibilities in materials science. acs.org

Q & A

Q. What are the most reliable synthetic routes for 1-(4-Methoxyphenylmethyl)tetrazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via heterocyclization reactions involving primary amines, azides, or nitriles. Key methods include:

  • Heterocyclization of 4-methoxyphenylmethylamine with sodium azide and trimethylsilyl chloride (TMSCl) in acetonitrile at 80–100°C, yielding ~60–75% after recrystallization .
  • Microwave-assisted synthesis using ZnCl₂ as a catalyst, reducing reaction time from 12 hours to 30 minutes while maintaining yields of ~70% .
    Optimization strategies:
  • Use glacial acetic acid as a solvent to stabilize intermediates and improve cyclization efficiency .
  • Recrystallize in ethyl acetate to enhance purity (reported 75% yield) .

Q. How should researchers characterize this compound using spectroscopic methods, and what key spectral markers should be prioritized?

  • FTIR : A sharp C-H stretch of the tetrazole ring at 3135 cm⁻¹ and a carbonyl ester band at 1707 cm⁻¹ confirm structural integrity .
  • ¹H-NMR : Key signals include the azomethine proton at 10.23 ppm and ethoxy group protons at 4.36 ppm (for ester derivatives) .
  • ¹³C-NMR : Look for the carbonyl carbon at 164.95 ppm and the tetrazole (C=N) carbon at 142 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 191 [M+H]⁺ validate molecular weight .

Q. What are the primary pharmacological applications of this compound in current research, and what in vitro models are used for initial efficacy testing?

  • Antifungal Activity : Tested against Candida albicans via microdilution assays (MIC ~8 µg/mL) .
  • Analgesic Potential : Evaluated using hot-plate and tail-flick methods in murine models, with compound 5c showing 65% efficacy relative to morphine .
  • Antihypertensive Properties : Screened via angiotensin-converting enzyme (ACE) inhibition assays (IC₅₀ ~12 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

  • Yield discrepancies : Compare catalysts (e.g., ZnCl₂ vs. TMSCl) and solvent systems (acetic acid vs. acetonitrile). Lower yields in non-polar solvents suggest poor intermediate stabilization .
  • Spectral variations : Ensure consistent deuteration levels in NMR solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibrate FTIR against polystyrene standards .

Q. What advanced strategies (e.g., multicomponent reactions, flow chemistry) can improve the scalability and atom economy of its synthesis?

  • Multicomponent Reactions (MCRs) : Combine 4-methoxybenzaldehyde, nitriles, and NaN₃ in one pot, achieving 85% yield with reduced waste .
  • Flow Chemistry : Continuous synthesis under high pressure (5 bar) improves reaction homogeneity and reduces byproducts .

Q. What computational approaches are used to predict the bioisosteric potential of the tetrazole ring in drug design?

  • Molecular Docking : The tetrazole moiety mimics carboxylic acid pKa (~4.9) but offers metabolic stability. Docking into PPARγ/δ receptors shows binding affinity (ΔG = -9.2 kcal/mol) comparable to rosiglitazone .
  • QSAR Models : Substituent effects (e.g., -Cl, -NO₂) on analgesic activity are quantified via Hammett σ constants (R² = 0.89) .

Q. How does the introduction of substituents on the tetrazole ring affect its pharmacological profile?

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance antifungal activity (MIC reduced from 16 µg/mL to 4 µg/mL) but reduce solubility .
  • Methoxy Groups : Improve ACE inhibition (IC₅₀ from 25 µM to 12 µM) by enhancing hydrogen bonding to catalytic Zn²⁺ .

Q. What methodologies are employed to validate the metabolic stability of tetrazole derivatives in preclinical studies?

  • Liver Microsome Assays : Incubate with human hepatocytes (37°C, pH 7.4) and monitor degradation via LC-MS. Tetrazole derivatives show 90% stability after 1 hour vs. 50% for carboxylic acids .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

Q. How can eco-friendly synthesis methods be implemented for this compound?

  • Aqueous Solvents : Replace acetonitrile with water in heterocyclization, achieving 68% yield at 60°C .
  • Biocatalysis : Use lipases to catalyze azide-alkyne cycloadditions, reducing heavy metal waste .

Q. What are the current challenges in elucidating the binding modes of tetrazole-containing ligands?

  • Conformational Flexibility : The tetrazole ring adopts multiple tautomeric states (1H vs. 2H), complicating X-ray crystallography. Use dynamic NMR (DNMR) to study tautomerism .
  • Hydration Effects : Molecular dynamics simulations reveal water-mediated interactions with kinase active sites, requiring explicit solvent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.